molecular formula C14H14ClNO4S2 B2557028 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 1421481-79-9

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2557028
CAS RN: 1421481-79-9
M. Wt: 359.84
InChI Key: DDSNCMTVTPNKAJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14ClNO4S2 and its molecular weight is 359.84. The purity is usually 95%.
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Scientific Research Applications

Ocular Hypotensive Activity

A significant application of similar sulfonamide derivatives is in the development of topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Studies on benzo[b]thiophene-2-sulfonamide derivatives have identified compounds with potent ocular hypotensive activity, suggesting their utility in clinical evaluations for glaucoma treatment (Graham et al., 1989). Further research has explored new isomeric classes of these inhibitors, optimizing their properties for enhanced efficacy (Prugh et al., 1991).

Antimicrobial and Antiviral Activity

Sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, including bacteria and Mycobacterium species. Notably, these compounds have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012). Moreover, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit antiviral activity, specifically against the tobacco mosaic virus, indicating their potential in antiviral therapy (Chen et al., 2010).

Corrosion Inhibition

In the field of materials science, certain sulfonamide compounds have been tested as corrosion inhibitors for mild steel in acidic media. These studies demonstrate the compounds' effectiveness in reducing corrosion, which can be attributed to their ability to form a protective film on the metal surface, adhering to the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Antioxidant Properties

The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, which share a structural similarity with the compound , has been extensively studied. These compounds demonstrate significant antioxidant capacity, which is enhanced with chalcogen substitution, providing insight into the design of potent antioxidant agents (Malmström et al., 2001).

Carbonic Anhydrase Inhibition for Antitumor Activity

Halogenated sulfonamides have been investigated for their inhibition of the tumor-associated carbonic anhydrase IX isozyme. These studies have identified potent inhibitors with implications for antitumor therapy, underscoring the therapeutic potential of sulfonamide derivatives in cancer treatment (Ilies et al., 2003).

Mechanism of Action

properties

IUPAC Name

5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c15-13-3-4-14(21-13)22(18,19)16-8-11(17)9-1-2-12-10(7-9)5-6-20-12/h1-4,7,11,16-17H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSNCMTVTPNKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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